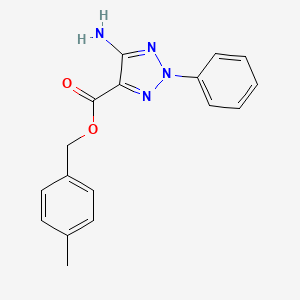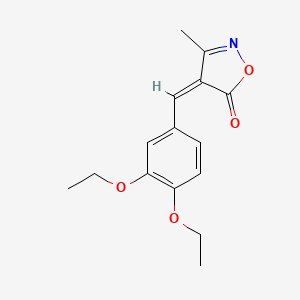![molecular formula C16H13ClF2N2O3 B14945497 Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)
Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, and a methylbenzoyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Continuous monitoring and quality control are essential to maintain the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. The chlorodifluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)CARBAMATE
- N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N’-(3-METHYLBENZOYL)THIOUREA
Uniqueness
The presence of both chlorodifluoromethoxy and methylbenzoyl groups makes it distinct from other similar compounds, offering a unique set of chemical and biological properties .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C16H13ClF2N2O3 |
|---|---|
Peso molecular |
354.73 g/mol |
Nombre IUPAC |
N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H13ClF2N2O3/c1-10-3-2-4-11(9-10)14(22)21-15(23)20-12-5-7-13(8-6-12)24-16(17,18)19/h2-9H,1H3,(H2,20,21,22,23) |
Clave InChI |
VKPOJPFJJDXECT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B14945423.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14945448.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945457.png)
![2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945458.png)
![5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B14945459.png)

![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14945483.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)

